Desisopropyl N-propyl verapamil

Übersicht

Beschreibung

Desisopropyl N-propyl verapamil is a derivative of verapamil, a well-known calcium channel blocker used primarily in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias . This compound retains the core structure of verapamil but with modifications that may alter its pharmacological properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of desisopropyl N-propyl verapamil involves several key steps, starting with the preparation of the core verapamil structure. The process typically includes:

Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Alkylation: The amine is then alkylated with N-propyl bromide under basic conditions to introduce the N-propyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Desisopropyl N-propyl verapamil undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study the effects of structural modifications on calcium channel blocking activity.

Biology: Investigated for its effects on cellular calcium signaling pathways.

Medicine: Explored for its potential use in treating cardiovascular diseases, similar to verapamil, but with potentially different pharmacokinetics and dynamics.

Industry: Utilized in the development of sustained-release formulations for improved therapeutic efficacy .

Wirkmechanismus

Desisopropyl N-propyl verapamil exerts its effects by inhibiting L-type calcium channels. It binds to the alpha-1 subunit of these channels, preventing calcium ions from entering vascular smooth muscle and myocardial cells. This inhibition leads to relaxation of vascular smooth muscle, reduced peripheral resistance, and decreased myocardial contractility . The molecular targets include the Cav1.2 subunit of the L-type calcium channels, which are crucial for regulating vascular tone and cardiac function .

Vergleich Mit ähnlichen Verbindungen

Verapamil: The parent compound, widely used in cardiovascular therapy.

Gallopamil: A derivative with a 3,4,5-trimethoxy substitution on the benzene ring, offering different pharmacological properties.

Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic uses

Uniqueness: Desisopropyl N-propyl verapamil is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other derivatives. These differences can influence its efficacy, side effect profile, and potential therapeutic applications .

Biologische Aktivität

Desisopropyl N-propyl verapamil, a derivative of the well-known calcium channel blocker verapamil, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including in vitro and in vivo studies.

Overview of Verapamil and Its Metabolites

Verapamil is a phenylalkylamine that primarily acts as an L-type calcium channel blocker. It plays a significant role in managing cardiovascular conditions by inhibiting calcium influx through these channels, which are crucial for muscle contraction and electrical activity in the heart . The compound is extensively metabolized in the liver, leading to several metabolites, including norverapamil, which retains some pharmacological activity but with reduced cardiovascular effects .

Key Metabolic Pathways

- O-Demethylation : Involves the conversion of verapamil to various metabolites via cytochrome P450 enzymes.

- N-Dealkylation : This pathway results in the formation of norverapamil and other metabolites.

- Stereoselectivity : The pharmacokinetics of verapamil exhibit stereoselective properties, with different behaviors observed between its enantiomers .

Biological Activity of this compound

This compound is hypothesized to exhibit similar biological activities as verapamil but with distinct pharmacological profiles due to modifications in its structure. Research indicates that it may influence various cellular processes:

Calcium Channel Blockade

Like its parent compound, this compound likely inhibits L-type calcium channels, affecting vascular smooth muscle contraction and cardiac function. This mechanism can potentially be beneficial in treating hypertension and other cardiovascular disorders.

Effects on Drug Resistance

Recent studies have highlighted the role of verapamil and its derivatives in overcoming drug resistance in Mycobacterium tuberculosis (Mtb). By inhibiting drug efflux pumps such as P-glycoprotein (Pgp), this compound may enhance the efficacy of antitubercular drugs like rifampin .

Case Studies and Research Findings

-

Antiglycoxidant Activity :

A study demonstrated that verapamil possesses antiglycoxidant properties, which could be beneficial for patients with diabetes and cardiovascular diseases. The compound showed significant inhibition of protein glycation and oxidation, suggesting potential therapeutic applications . -

Cell Viability Studies :

In vitro studies on human neuroblastoma cells indicated that exposure to verapamil resulted in decreased cell viability, highlighting the need for careful consideration of dosage and potential cytotoxic effects . While specific data on this compound is limited, it is plausible that similar effects may be observed. -

Structural Effects on Cell Membranes :

Research using scanning electron microscopy revealed that verapamil alters the morphology of human erythrocytes at increasing concentrations, leading to hemolysis at higher doses. This suggests that structural modifications could impact cellular integrity and function .

Comparative Data Table

| Study Aspect | Verapamil | This compound |

|---|---|---|

| Mechanism | Calcium channel blockade | Likely similar |

| Drug Resistance | Effective against Mtb efflux | Hypothesized potential |

| Antiglycoxidant Activity | Significant inhibition | Expected based on structure |

| Cell Viability | Decreased at high concentrations | Unknown |

| Structural Effects | Hemolysis at high doses | Unknown |

Eigenschaften

IUPAC Name |

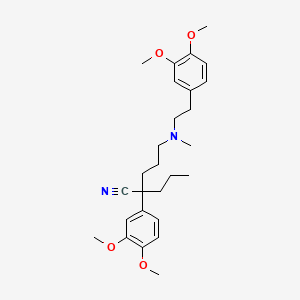

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5/h9-12,18-19H,7-8,13-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIBQGFJJVLYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959011-16-6 | |

| Record name | Desisopropyl N-propyl verapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959011166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESISOPROPYL N-PROPYL VERAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX2581R6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.